molecular formula C12H18O3 B14334782 Carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester CAS No. 104846-78-8

Carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester

Cat. No.: B14334782
CAS No.: 104846-78-8
M. Wt: 210.27 g/mol
InChI Key: RHFMBLZATZJOMR-UHFFFAOYSA-N
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Description

Carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester is an organic compound with a unique structure that includes a carbonate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester typically involves the reaction of an alcohol with phosgene or carbon monoxide and an oxidizer. The general reaction can be represented as follows: [ \text{R-OH} + \text{COCl}_2 \rightarrow \text{R-O-C(=O)-O-R’} ] where R represents the 1-ethynyl-1,5-dimethyl-4-hexenyl group and R’ represents the methyl group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of carbonate esters, including this compound, can be achieved through oxidative carbonylation. This method involves the reaction of an alcohol with carbon monoxide in the presence of a palladium catalyst and an oxidizing agent .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols .

Scientific Research Applications

Carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include metabolic processes and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester is unique due to its carbonate ester group, which imparts distinct reactivity and stability compared to other esters. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

104846-78-8

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3,7-dimethyloct-6-en-1-yn-3-yl methyl carbonate

InChI

InChI=1S/C12H18O3/c1-6-12(4,15-11(13)14-5)9-7-8-10(2)3/h1,8H,7,9H2,2-5H3

InChI Key

RHFMBLZATZJOMR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C#C)OC(=O)OC)C

Origin of Product

United States

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